Bienvenue dans la boutique en ligne BenchChem!

3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea

CCR3 antagonist CYP2D6 selectivity drug-drug interaction

3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea (CAS 2034228-11-8) is a synthetic small molecule (C19H29N3O2, MW 331.46) featuring a 1‑benzylpiperidine pharmacophore linked via a methylene bridge to a urea moiety capped with an oxan‑4‑yl (tetrahydropyran) ring. The compound falls within the broader class of piperidinyl ureas that have been extensively investigated as CC chemokine receptor‑3 (CCR3) antagonists.

Molecular Formula C19H29N3O2
Molecular Weight 331.46
CAS No. 2034228-11-8
Cat. No. B2483119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea
CAS2034228-11-8
Molecular FormulaC19H29N3O2
Molecular Weight331.46
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NC2CCOCC2)CC3=CC=CC=C3
InChIInChI=1S/C19H29N3O2/c23-19(21-18-8-12-24-13-9-18)20-14-16-6-10-22(11-7-16)15-17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H2,20,21,23)
InChIKeyNZVIUMXMRZMWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea (CAS 2034228-11-8): Structural Profile and Procurement-Relevant Classification


3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea (CAS 2034228-11-8) is a synthetic small molecule (C19H29N3O2, MW 331.46) featuring a 1‑benzylpiperidine pharmacophore linked via a methylene bridge to a urea moiety capped with an oxan‑4‑yl (tetrahydropyran) ring. The compound falls within the broader class of piperidinyl ureas that have been extensively investigated as CC chemokine receptor‑3 (CCR3) antagonists [1]. Its core scaffold—a benzylpiperidine‑urea‑saturated heterocycle architecture—is structurally related to the clinical CCR3 antagonist DPC168, where replacement of the central cyclohexyl ring with an oxane ring was demonstrated to markedly improve selectivity against cytochrome P450 2D6 (CYP2D6) [2]. The compound is supplied for research use only; no human or veterinary therapeutic claims are associated with this substance at the time of writing.

Why Generic Substitution Fails for 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea: The Oxane Ring as a Critical CYP2D6‑Selectivity Determinant


Generic substitution within this chemotype is contraindicated because the identity of the saturated heterocycle attached to the urea nitrogen exerts a profound and non‑linear impact on CYP2D6 inhibitory liability while preserving on‑target CCR3 potency. In the seminal DPC168 optimization campaign, replacement of the cyclohexyl central ring with a tetrahydropyran (oxane) ring boosted CYP2D6 selectivity from 15‑fold (DPC168) to approximately 95‑fold (compound 6) without sacrificing CCR3 binding affinity [1]. Minor alterations to the heterocycle—introduction of a pyrrolidine or tetrahydrothiopyran, or N‑substitution of a piperidine—produced divergent CYP2D6 IC50 values ranging from 100 nM to >20,000 nM, directly demonstrating that superficially similar analogs cannot be considered functionally interchangeable [1]. The target compound incorporates the oxan‑4‑yl substitution pattern that was specifically identified as optimal for mitigating CYP2D6‑mediated drug‑drug interaction risk within this scaffold class. Consequently, procurement of a non‑oxane‑containing analog would compromise the selectivity profile established by the core medicinal chemistry campaign.

Quantitative Differentiation Evidence for 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea versus Closest Structural Analogs


DPC168 versus Oxane‑Containing Analog 6: CYP2D6 Selectivity Improvement Driven by the Tetrahydropyran Ring

The target compound shares the oxan‑4‑yl urea motif that was explicitly validated in the direct head‑to‑head comparison of DPC168 (cyclohexyl central ring) with compound 6 (tetrahydropyran central ring). In this study, compound 6 retained nanomolar CCR3 binding potency (IC50 = 6.0 nM) while attenuating CYP2D6 inhibition by approximately 19‑fold relative to DPC168 (CYP2D6 IC50 = 570 nM for 6 versus 30 nM for DPC168), translating to a CYP2D6 selectivity margin of ~95‑fold for 6 versus only ~15‑fold for DPC168 [1]. The oxane ring’s reduced lipophilicity (clogD7.4 = 0.89 for the tetrahydropyran linker versus 3.39 for the cyclohexyl linker in DPC168) is the primary driver of this selectivity improvement [1].

CCR3 antagonist CYP2D6 selectivity drug-drug interaction eosinophil chemotaxis

SAR‑Driven Selectivity Range Across Heterocyclic DPC168 Analogs: Class‑Level Evidence for the Oxane Ring as the Optimal Balance

A systematic survey of saturated heterocyclic replacements for the cyclohexyl ring of DPC168 revealed a wide CYP2D6 IC50 range (100 nM to >20,000 nM) while maintaining CCR3 IC50 values between 0.9 nM and 9.2 nM [1]. The tetrahydropyran analog (compound 6, CYP2D6 IC50 = 570 nM) occupied an intermediate position: more selective than the parent cyclohexyl (DPC168, CYP2D6 IC50 ≈ 30 nM) and the unsubstituted piperidine (compound 8b, CYP2D6 IC50 ≈ 160 nM), yet not as extreme as the N‑Boc‑piperidine (compound 7a, CYP2D6 IC50 = 20,000 nM) which suffered from reduced CCR3 potency (IC50 = 6.0 nM). The oxane thus emerged as the heterocycle that best preserved single‑digit nanomolar CCR3 potency while affording a clinically meaningful selectivity window. The target compound’s oxan‑4‑yl substitution represents this intentionally optimized heterocycle choice [1].

structure-activity relationship CYP2D6 inhibition CCR3 binding heterocyclic linker

Lipophilicity‑Driven Selectivity: clogD7.4 of the Tetrahydropyran Linker versus Cyclohexyl and Piperidine

The reduction in CYP2D6 inhibitory potency for oxane‑containing analogs was directly correlated with decreased lipophilicity of the central heterocyclic linker. The calculated logD at pH 7.4 (clogD7.4) for the tetrahydropyran linker was 0.89, compared with 3.39 for the cyclohexyl linker of DPC168—a difference of 2.5 log units [1]. This substantial lipophilicity reduction translates to the observed CYP2D6 IC50 shift from ~30 nM (DPC168) to 570 nM (compound 6). The N‑Boc‑piperidine linker (clogD7.4 = 2.61) also had higher lipophilicity than oxane, consistent with its intermediate CYP2D6 IC50 (~20,000 nM), while the unsubstituted piperidine linker (clogD7.4 = −2.10 to +2.61 depending on protonation state) showed variable behavior [1]. The oxan‑4‑yl group in the target compound provides a clogD7.4 value that is among the lowest in the series, directly linking this structural feature to reduced CYP2D6 off‑target liability [1].

lipophilicity clogD CYP2D6 off-target liability

Pharmacophore Validation: N‑(Ureidoalkyl)‑Benzylpiperidine as an Essential CCR3 Antagonist Motif

Independent SAR studies established that the N‑(alkyl)benzylpiperidine substructure is an essential pharmacophore for selective CCR3 antagonism, and that appending N‑(ureidoalkyl) substituents to this scaffold improves binding potency from the micromolar to the low nanomolar range [1]. The target compound contains both critical elements: a 1‑benzylpiperidine moiety linked via a methylene spacer to a urea group. This pharmacophore was validated across multiple chemical series, with N‑propylurea 3‑benzylpiperidines achieving CCR3 binding IC50 values below 5 nM and functional antagonism of eotaxin‑induced Ca²⁺ mobilization and eosinophil chemotaxis in the high picomolar to low nanomolar range [2]. Compounds lacking the benzylpiperidine‑urea motif consistently showed >100‑fold weaker CCR3 affinity, confirming that this pharmacophore is both necessary and sufficient for target engagement within this chemical class [1].

pharmacophore CCR3 antagonist benzylpiperidine urea

High‑Value Application Scenarios for 3-[(1-Benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea Based on Validated Differentiation Evidence


CCR3 Antagonist Lead Optimization with Reduced CYP2D6 Drug‑Drug Interaction Liability

The oxan‑4‑yl urea architecture of this compound directly maps to the tetrahydropyran‑based CCR3 antagonists that demonstrated substantially improved CYP2D6 selectivity over DPC168. Researchers pursuing CCR3‑targeted therapeutics for eosinophilic inflammatory diseases (asthma, allergic rhinitis, atopic dermatitis) can use this compound as a starting scaffold to explore SAR around the benzylpiperidine and urea substituents while retaining the oxane ring’s favorable CYP2D6 profile established in the Pruitt et al. 2007 study [1].

Comparative CYP2D6 Inhibition Profiling of Saturated Heterocyclic Urea Derivatives

Because the CYP2D6 liability of piperidinyl ureas is exquisitely sensitive to the identity and substitution of the heterocyclic ring, this compound can serve as a reference standard in panels that systematically compare oxane, cyclohexyl, piperidine, pyrrolidine, and tetrahydrothiopyran congeners. The compound’s clogD7.4 (predicted ~0.89 for the oxane core) positions it as the low‑lipophilicity benchmark, enabling structure‑property relationship studies aimed at further reducing off‑target P450 inhibition [1].

Pharmacophore Validation Studies for Benzylpiperidine‑Urea CCR3 Antagonists

The compound contains the complete N‑(ureidoalkyl)‑benzylpiperidine pharmacophore validated as essential for high‑affinity CCR3 binding. It can be employed as a minimal pharmacophore probe in competition binding assays, functional chemotaxis assays, or SPR‑based binding studies to confirm target engagement and to benchmark the contributions of the oxane ring versus alternative heterocyclic or aryl capping groups [2].

In Vitro Metabolic Stability and CYP2D6 Selectivity Screening Panels

Given the class‑level evidence linking oxane incorporation to improved CYP2D6 selectivity margins (~95‑fold for the tetrahydropyran analog 6 versus ~15‑fold for the cyclohexyl parent DPC168), this compound is suitable for inclusion in hepatocyte or recombinant CYP panels designed to validate the generality of the oxane‑driven selectivity improvement. Its use alongside the cyclohexyl and piperidine variants allows direct measurement of isoform‑specific inhibition and metabolic turnover rates [1].

Quote Request

Request a Quote for 3-[(1-benzylpiperidin-4-yl)methyl]-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.